BenchChemオンラインストアへようこそ!

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Glycolate oxidase Structure-activity relationship Hyperoxaluria

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS 866143-00-2) is a synthetic, heterocyclic small molecule belonging to the 1,2,3-thiadiazole class. Its structure features an ethyl carboxylate ester at the 4-position and a (4-bromophenyl)sulfanyl substituent at the 5-position of the thiadiazole ring.

Molecular Formula C11H9BrN2O2S2
Molecular Weight 345.23
CAS No. 866143-00-2
Cat. No. B2964714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
CAS866143-00-2
Molecular FormulaC11H9BrN2O2S2
Molecular Weight345.23
Structural Identifiers
SMILESCCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
InChIKeyXTELJOFBFDMBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS 866143-00-2): A Halogenated Thiadiazole Scaffold for Glycolate Oxidase Inhibitor Profiling


Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS 866143-00-2) is a synthetic, heterocyclic small molecule belonging to the 1,2,3-thiadiazole class . Its structure features an ethyl carboxylate ester at the 4-position and a (4-bromophenyl)sulfanyl substituent at the 5-position of the thiadiazole ring. This compound is a halogen-substituted analog of the well-characterized glycolate oxidase (GOX) inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), which binds to human GOX with micromolar affinity [1]. The bromine substituent offers distinct electronic and steric properties compared to chlorine, potentially modulating target binding and physicochemical characteristics, which is critical for structure-activity relationship (SAR) studies in programs targeting primary hyperoxaluria and related metabolic disorders [1].

Why Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate Cannot Be Simply Replaced by Other In-Class Analogs


Substituting Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate with other 1,2,3-thiadiazole or triazole analogs can lead to significant, non-linear changes in potency and target engagement. Published SAR demonstrates that replacing the chlorine atom in the 4-chlorophenyl analog (CCPST) with a hydrogen or different halogen drastically alters GOX inhibition [1]. Furthermore, the core heterocycle is critical: replacing the 1,2,3-thiadiazole ring (as in CCPST) with a 1,2,3-triazole can result in an approximately 100-fold change in affinity for the same enzyme target [1]. Therefore, the specific combination of the bromophenyl sulfanyl group and the 1,2,3-thiadiazole carboxylate ester in this compound represents a unique chemical space that is not interchangeable with close analogs without risking substantial loss of pharmacological activity.

Quantitative Differentiation of Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate from Key Comparators


Predicted Lipophilic Effect of 4-Bromo vs. 4-Chloro Substitution for Membrane Permeability

The target compound is the 4-bromo analog of the glycolate oxidase inhibitor CCPST (4-chloro analog) [1]. While direct comparative potency data is not publicly available, the switch from chlorine to bromine is a well-precedented medicinal chemistry strategy to increase lipophilicity and modulate target binding. The bromine atom's larger van der Waals radius and higher polarizability compared to chlorine can enhance hydrophobic interactions within the enzyme's active site, as visualized in the CCPST-GOX co-crystal structure [2]. This provides a rational basis for selecting the bromo compound in SAR exploration, where an increase in potency over the micromolar-level CCPST baseline is a testable hypothesis [2].

Glycolate oxidase Structure-activity relationship Hyperoxaluria

Core Scaffold Advantage: 1,2,3-Thiadiazole Ring Confers Micromolar Target Affinity Distinct from High-Potency 1,2,3-Triazoles

A critical differentiation exists between the 1,2,3-thiadiazole and 1,2,3-triazole scaffolds. The target compound's 1,2,3-thiadiazole core places it in the same inhibitor class as CCPST, which exhibits a micromolar IC50 against human GOX [1]. In stark contrast, a highly optimized 1,2,3-triazole-4-carboxylic acid scaffold containing a 4-bromophenylthio substituent (Ex. No. I-007 from US11389456) achieves a potent IC50 of 70 nM against the same target [2]. Published literature on this enzyme system explicitly notes an 'approximately 100-fold difference in affinity' between the thiadiazole and nitrogen-containing heterocycle series [1]. This confirms the thiadiazole compound offers a distinct, moderate-affinity starting point for chemical biology, whereas the triazole is a high-potency lead-like molecule.

Glycolate oxidase Scaffold hopping Enzyme inhibition

Functional Group Differentiation: Ester Prodrug vs. Active Carboxylic Acid for In Vitro vs. Cellular Assays

The target compound is an ethyl ester, whereas the most widely characterized structural analog is the free carboxylic acid (CCPST). The co-crystal structure of human GOX with CCPST clearly demonstrates that the carboxylate group forms key hydrogen bonds with active site residues [1]. The target's ethyl ester is therefore a protected form, likely acting as a prodrug or a membrane-permeable precursor. This is in contrast to the acid, which is optimal for biochemical assays but may have limited cellular penetration. For researchers needing a compound for cell-based assays where esterase-mediated release of the active acid is desired, the ethyl ester form provides a distinct technical advantage over the free acid comparator.

Prodrug design Cellular permeability GOX inhibition

High Purity and Reliable Sourcing: Quantified Baseline for Reproducible Research

Unlike many early-stage screening compounds with unspecified purity, Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is commercially available with a quantified purity specification of 95% from multiple vendors . The closest comparator, the 4-chloro analog (CAS 338760-67-1), is listed as a discontinued product across several suppliers, creating a supply-chain bottleneck for consistent SAR studies . The superior and consistent availability of the bromo compound at a defined purity standard directly supports reproducible pharmacological profiling, a critical non-negotiable factor in scientific procurement.

Compound management Assay reproducibility Chemical integrity

Specific Use-Cases Where Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is the Preferential Choice


Halogen-Scanning SAR to Map the Lipophilic Pocket of Glycolate Oxidase

Based on the known micromolar affinity of the 4-chloro analog for GOX, this bromo compound is the ideal next tool for a halogen-scanning SAR study [1]. The larger bromine atom will probe the steric and electronic tolerance of the hydrophobic pocket identified in the CCPST co-crystal structure, providing direct structure-activity data to guide the design of higher-affinity inhibitors [2].

Cell-Based Target Engagement Assay Utilizing a Traceless Esterase-Activated Probe

The ethyl ester moiety offers a significant advantage for cellular pharmacology. It is predicted to enhance membrane permeability over the free acid, CCPST [1]. Following cellular uptake, intracellular esterases are expected to hydrolyze the ester to the active carboxylate, enabling traceless target engagement studies in live-cell models of oxalate metabolism.

A Stable, Moderate-Affinity Control Compound for Triazole-Based Inhibitor Screening

The approximately 100-fold affinity gap between the thiadiazole and triazole series (IC50 ~ µM vs. 70 nM) makes this compound an excellent moderate-affinity control [1][2]. In high-throughput screening campaigns for novel GOX inhibitors, it can be used to calibrate assay sensitivity and differentiate between non-specific hits and genuinely potent, triazole-like candidates, ensuring robust data triaging.

Reliable Replacement for the Discontinued 4-Chloro Analog in Medicinal Chemistry Programs

With the 4-chloro comparator (CAS 338760-67-1) being commercially discontinued, ongoing medicinal chemistry projects require a stable and pure alternative to avoid disruption [1]. This 4-bromo compound, available at 95% purity from multiple vendors, provides the necessary chemical integrity and supply security for the uninterrupted continuation of SAR studies targeting primary hyperoxaluria.

Quote Request

Request a Quote for Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.